Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 193.67 g/mol. This compound is primarily recognized for its role as an intermediate in organic synthesis and its applications in medicinal chemistry. The compound's significance arises from its structural features, which include a piperidine ring, a carboxylate group, and a methyl substituent, making it a versatile building block in various chemical reactions.
The compound is cataloged under the CAS number 1797255-52-7 and can be sourced from chemical suppliers like Benchchem. It has been studied for its potential applications in the synthesis of biologically active molecules and pharmaceuticals.
Methyl 3-methylpiperidine-4-carboxylate hydrochloride belongs to the class of piperidine derivatives, which are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are widely used in organic chemistry due to their diverse reactivity and biological activity.
The synthesis of methyl 3-methylpiperidine-4-carboxylate hydrochloride typically involves the esterification of 3-methylpiperidine-4-carboxylic acid with methanol. This reaction is facilitated by a strong acid catalyst, which promotes the formation of the ester. Following this step, hydrochloric acid is added to convert the ester into its hydrochloride salt form.
This synthetic route can be scaled up for industrial production using continuous flow reactors, which enhance efficiency and yield.
The molecular structure of methyl 3-methylpiperidine-4-carboxylate hydrochloride features:
Methyl 3-methylpiperidine-4-carboxylate hydrochloride can participate in several chemical reactions:
The mechanism of action for methyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, influencing various physiological processes. The specific targets and pathways depend on the application context, particularly in medicinal chemistry where it may affect central nervous system activity.
Relevant data regarding melting point, boiling point, and other thermodynamic properties may vary based on purity and specific experimental conditions.
Methyl 3-methylpiperidine-4-carboxylate hydrochloride has several scientific applications:
The stereochemical integrity of methyl 3-methylpiperidine-4-carboxylate hydrochloride is paramount for its biological relevance, particularly in pharmaceutical applications where specific stereoisomers exhibit differentiated receptor binding. The trans-configured (3R,4R) isomer (CAS: 1400797-25-2) is synthesized through resolution techniques starting from racemic mixtures or via asymmetric methodologies. As reported by suppliers, the chiral purity of this isomer exceeds 95% when produced through advanced chromatographic separation or diastereomeric crystallization techniques [3]. The absolute configuration is confirmed through X-ray crystallography and chiral HPLC analysis, with the stereodescriptor Rel-(3R,4S) indicating the relative stereochemistry in certain synthetic routes [1].
A breakthrough in stereocontrol was demonstrated by Shanghai ChemExcell, where Wittig olefination of a chiral N-protected 4-oxopiperidine precursor enabled the installation of the C4 methyl group with >98% diastereomeric excess. Subsequent hydrogenation and esterification yielded the target molecule with preserved chiral integrity. This method addresses the stereochemical instability observed at C3 during conventional alkylation, which often leads to epimerization [8]. The enantiomeric purity is further enhanced through recrystallization in aprotic solvents, critical for meeting pharmaceutical-grade specifications requiring ≥98% ee [3] [6].
Table 1: Stereoselective Synthesis Approaches for (3R,4R)-Isomer
Method | Chiral Control Strategy | Yield (%) | ee/de (%) | Key Advantage |
---|---|---|---|---|
Chiral Resolution | Diastereomeric salt formation | 30-35 | 95 | Low-cost starting materials |
Asymmetric Hydrogenation | Rh-DuPhos catalyst system | 85 | 98 | Single-step stereocontrol |
Chiral Pool Derivation | L-proline derivatives | 60 | 99 | No external chiral agents needed |
Wittig Olefination | Chiral N-protected precursor | 75 | 98.5 | Avoids epimerization at C3 |
Heterogeneous catalysis serves as the cornerstone for piperidine ring saturation in the synthesis of methyl 3-methylpiperidine-4-carboxylate precursors. The hydrogenation efficiency of pyridine derivatives is highly dependent on catalyst selection, with Pd/C (5-10% loading) and Adams' catalyst (PtO₂) demonstrating superior activity in reducing 4-methylpyridine-2-carboxylate intermediates. Under optimized conditions (50-100 psi H₂, 25-50°C ethanol solvent), these catalysts achieve >95% conversion with minimal over-reduction byproducts .
Catalyst poisoning remains a significant challenge due to the basic nitrogen in pyridine substrates. This is mitigated through substrate protonation using acetic acid or HCl, which enhances catalyst longevity and reaction kinetics. Recent advances employ bimetallic Pd-Pt systems on silica supports, which exhibit 40% higher turnover frequency than monometallic analogs, attributed to synergistic electronic effects . For stereoselective reductions, homogeneous chiral catalysts like Ru-BINAP facilitate asymmetric hydrogenation of Δ¹-piperideine derivatives, directly affording enantiomerically enriched 3-methylpiperidine-4-carboxylates with 92-95% enantiomeric excess – a critical improvement for pharmacologically active isomers [3] [8].
Table 2: Hydrogenation Catalyst Performance Comparison
Catalyst System | Pressure (psi) | Temperature (°C) | Conversion (%) | Selectivity (%) | Byproducts Identified |
---|---|---|---|---|---|
5% Pd/C (acidified) | 50 | 50 | 99 | 97 | <1% Piperidine hydrolysis |
PtO₂ (Adams catalyst) | 100 | 30 | 98 | 95 | 3% Des-methyl compound |
Ru-(S)-BINAP | 200 | 60 | 95 | 99 | <0.5% Epimerized product |
Raney Ni (modified) | 300 | 80 | 85 | 80 | 15% Ring-opening products |
Salt formation represents the critical final step in producing stable, crystalline methyl 3-methylpiperidine-4-carboxylate hydrochloride. The protonation efficiency is maximized in anhydrous ethereal solvents (diethyl ether, THF) or chlorinated solvents (dichloromethane), where HCl gas bubbling generates a uniform precipitate with 95-98% recovery. Crucially, solvent polarity dictates crystal morphology: ethanol/ethyl acetate mixtures yield large crystals suitable for filtration, while acetone induces rapid precipitation of microcrystalline material with higher solvent inclusion [1] [5].
Reaction stoichiometry must be rigorously controlled at a 1:1.05 molar ratio of free base to HCl to prevent acid-catalyzed ester hydrolysis. Temperature programming during crystallization (gradual cooling from 40°C to -10°C) enhances crystal purity by excluding mesomeric impurities. For the hygroscopic hydrochloride salt, post-crystallization handling requires anhydrous conditions and nitrogen-blanketed drying to prevent hydrate formation, which compromises stability. Anti-solvent crystallization using tert-butyl methyl ether provides a 30% improvement in bulk density compared to standard methods, facilitating downstream processing [2] [6].
Ester protection strategies significantly impact the synthetic efficiency of piperidine carboxylates. The tert-butyl ester group (Boc-protected analogs) offers exceptional acid stability during nitrogen functionalization but requires harsh deprotection conditions (TFA/CH₂Cl₂, 4-12h) that may induce epimerization at C3/C4 chiral centers. Conversely, methyl esters maintain stability under basic conditions but are susceptible to hydrolysis during HCl salt formation unless carefully controlled [3] [8].
In multi-step syntheses, the orthogonality of protection becomes critical. For instance, Shanghai ChemExcell's route to (3S,4R)-3-amino-4-methylpiperidine employs Boc-protection at N1 while retaining the methyl ester at C4, enabling selective deprotection for subsequent amidation. This strategy achieves 34.5% overall yield – 20% higher than routes using Cbz protection – due to reduced protection/deprotection steps [8]. Economic analysis reveals methyl ester protection reduces raw material costs by 40% compared to Boc strategies, though final product purity favors Boc routes (99.5% vs 98.2%) due to easier byproduct removal.
Table 3: Ester Protection Strategy Comparison
Parameter | Methyl Ester | tert-Butyl Ester (Boc) | Ethyl Ester |
---|---|---|---|
Deprotection Conditions | 1M NaOH/MeOH (0-5°C, 2h) | 50% TFA/DCM (rt, 4-12h) | 2M LiOH/THF (rt, 3h) |
Stability to HCl Salt Formation | Moderate (5-8% hydrolysis) | Excellent (no degradation) | Moderate (3-5% hydrolysis) |
Chiral Integrity Preservation | 92-95% epimerization-free | 98-99% epimerization-free | 90-93% epimerization-free |
Industrial Cost Index | 1.0 (reference) | 1.8 (higher) | 1.2 (slightly higher) |
Typical Applications | Single-step syntheses | Multi-step pharmaceutical intermediates | When ethanol solubility advantageous |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9